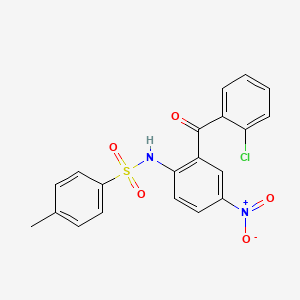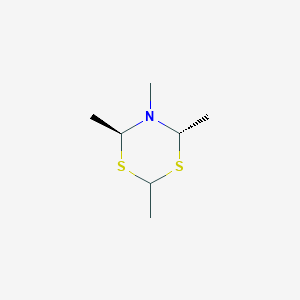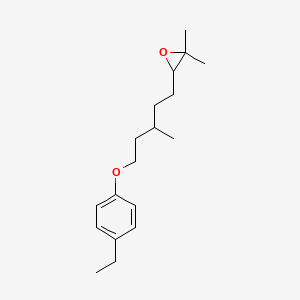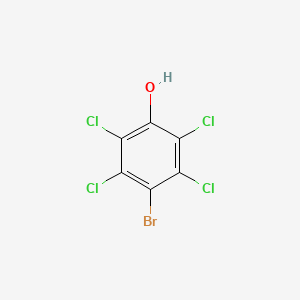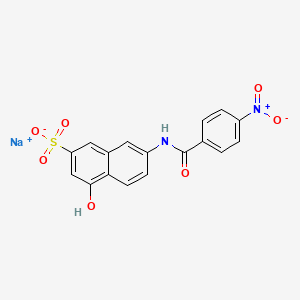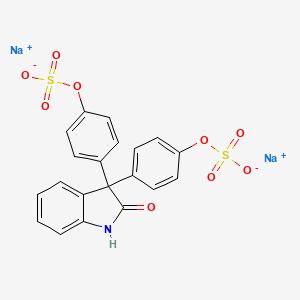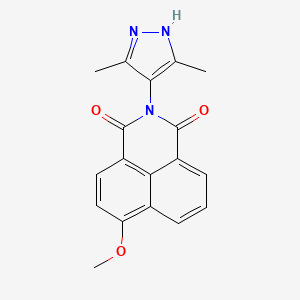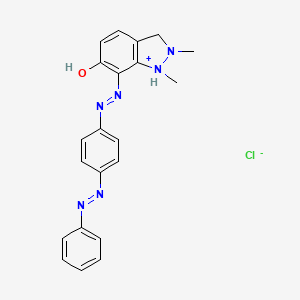
6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de 6-hidroxi-1,2-dimetil-7-((4-(fenilazo)fenil)azo)-1H-indazolium es un compuesto orgánico complejo con una estructura única. Se caracteriza por la presencia de múltiples grupos azo, que son conocidos por sus colores vibrantes y aplicaciones en la química de los colorantes.
Métodos De Preparación
La síntesis del cloruro de 6-hidroxi-1,2-dimetil-7-((4-(fenilazo)fenil)azo)-1H-indazolium normalmente implica un proceso de varios pasos. El paso inicial a menudo incluye la formación del núcleo de indazol, seguido de la introducción de grupos azo mediante reacciones de diazotación y acoplamiento. Las condiciones de reacción generalmente requieren ambientes ácidos o básicos, temperaturas controladas y catalizadores específicos para asegurar que el producto deseado se obtenga con alta pureza y rendimiento. Los métodos de producción industrial pueden incluir reactores por lotes de gran escala y sistemas de flujo continuo para optimizar el proceso de síntesis.
Análisis De Reacciones Químicas
El cloruro de 6-hidroxi-1,2-dimetil-7-((4-(fenilazo)fenil)azo)-1H-indazolium experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de derivados de quinona.
Reducción: Los grupos azo pueden reducirse a aminas utilizando agentes reductores como el ditionito de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución electrófila y nucleófila, dependiendo de los grupos funcionales presentes. Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes y agentes reductores. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica:
Química: Se utiliza como colorante y pigmento debido a sus propiedades de color vibrante.
Biología: Se puede utilizar en técnicas de tinción para microscopía y como marcador en varios ensayos biológicos.
Industria: Se utiliza en la producción de materiales coloreados, incluidos textiles y plásticos.
Mecanismo De Acción
El mecanismo de acción del cloruro de 6-hidroxi-1,2-dimetil-7-((4-(fenilazo)fenil)azo)-1H-indazolium implica su interacción con los objetivos moleculares a través de sus grupos azo. Estas interacciones pueden provocar cambios en la estructura electrónica del compuesto, lo que da como resultado sus propiedades de color características. Las vías involucradas pueden incluir procesos de transferencia de electrones y la formación de complejos de transferencia de carga.
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros colorantes azo y pigmentos, como:
Naranja de metilo: Conocido por su uso como indicador de pH.
Rojo Congo: Se utiliza en histología para teñir tejidos.
Sudán III: Se utiliza para teñir lípidos
Propiedades
Número CAS |
94108-30-2 |
|---|---|
Fórmula molecular |
C21H21ClN6O |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
1,2-dimethyl-7-[(4-phenyldiazenylphenyl)diazenyl]-1,3-dihydroindazol-1-ium-6-ol;chloride |
InChI |
InChI=1S/C21H20N6O.ClH/c1-26-14-15-8-13-19(28)20(21(15)27(26)2)25-24-18-11-9-17(10-12-18)23-22-16-6-4-3-5-7-16;/h3-13,28H,14H2,1-2H3;1H |
Clave InChI |
RUGIPCMICWVAAE-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1C2=C(CN1C)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



